molecular formula C10H5F15O2 B1351159 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoic Acid CAS No. 812-70-4

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoic Acid

Cat. No. B1351159
CAS RN: 812-70-4
M. Wt: 442.12 g/mol
InChI Key: HLBRGVKRZQSQHB-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecanoic Acid (PFDA) is an organic compound with a unique structure and a wide range of applications in the scientific and industrial fields. PFDA is a perfluorinated carboxylic acid, meaning it has a carboxylic acid group (COOH) with a perfluorinated hydrocarbon chain. This hydrocarbon chain contains 15 carbon atoms and 10 fluorine atoms, giving it the name pentadecafluorodecanoic acid. PFDA has been widely studied for its unique structure and its potential applications in various fields.

Scientific Research Applications

Behavior at the Air-Water Interface

Partially fluorinated carboxylic acids, including variants of pentadecafluorodecanoic acid, exhibit unique behaviors at the air-water interface. These acids form stable monolayers, with properties varying based on the degree of fluorination and chain length. The study by Lehmler et al. (2001) highlights these characteristics, showing how these acids compare to their hydrocarbon and perfluorocarbon counterparts (Lehmler et al., 2001).

Liquid Crystal Applications

Pentadecafluorodecanoic acid and similar compounds have been studied for their role in smectic liquid crystalline phases. Ungar et al. (2000) explored their structure using X-ray diffraction, revealing their potential in designing novel liquid crystalline materials (Ungar et al., 2000).

NMR Studies in Surfactant Micelles

The behavior of fluorinated amphiphiles, including pentadecafluorodecanoic acid, in surfactant micelles was studied by Ulmius and Lindman (1981). Their research using 19F NMR relaxation techniques provides insights into the interaction of these compounds with water, crucial for understanding their behavior in various applications (Ulmius & Lindman, 1981).

Synthesis of Polyhydroxyalkanoates with Fluorinated Phenoxy Side Groups

Research by Takagi et al. (2004) focused on synthesizing microbial polyhydroxyalkanoates (PHAs) with fluorinated side groups using pentadecafluorodecanoic acid derivatives. This work highlights the impact of fluorination on the physical properties of PHAs, relevant for developing advanced materials (Takagi et al., 2004).

Trace Level Analysis in Water

Risha et al. (2005) developed a method for analyzing trace levels of pentadecafluorodecanoic acid in water, a vital technique for environmental monitoring and understanding the behavior of these compounds in aquatic systems (Risha et al., 2005).

Mixing Behavior with Hydrocarbon Analogs

Lehmler and Bummer (2002) investigated the mixing behavior of pentadecafluorodecanoic acid with hydrocarbon analogs. Their research is crucial for understanding the intermolecular interactions and potential applications in mixed systems (Lehmler & Bummer, 2002).

properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F15O2/c11-4(12,2-1-3(26)27)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h1-2H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBRGVKRZQSQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382620
Record name 3-(Perfluoroheptyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,2H,3H,3H-Perfluorodecanoic acid

CAS RN

812-70-4
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=812-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Perfluoroheptyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,2H,3H,3H-Pentadecafluorodecanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension with the desired amount of nanocrystalline cellulose (2 grams in 100 grains methanol; 2 wt %) was solvent exchanged to acetone and then to dry toluene by several successive centrifugations and redispersions. Sonication was performed after each solvent exchange step. The suspension was transferred to a 3-neck round bottom flask and an excess of 2H,2H,3H,3H-perfluoroundecanoic acid (available from SynQuest Laboratories) was added to the stirring suspension followed by a catalytic amount of p-toluenesulfonic acid. The surface modification of the cellulose nanostructures were conducted at 105° C. for up to 24 hours. Following surface treatment, the material was purified and dried as in Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Hagimori, EE Mendoza-Ortega… - Beilstein Journal of …, 2021 - beilstein-journals.org
Ligand-targeted microbubbles are focusing interest for molecular imaging and delivery of chemotherapeutics. Lipid–peptide conjugates (lipopeptides) that feature alternating serine–…
Number of citations: 3 www.beilstein-journals.org
M Hagimori, EE Mendoza-Ortega… - Beilstein Archives, 2020 - beilstein-journals.org
Ligand-targeted microbubbles are focusing interest for molecular imaging and delivery 2 of chemotherapeutics. Novel lipid-peptide conjugates (lipopeptides) that feature 3 alternating …
Number of citations: 6 www.beilstein-journals.org
A Yamamoto - 2014 - kansai-u.repo.nii.ac.jp
New application to public health and environmental analysis using photoionization and high-resolution mass spectrometry Page 1 学位授与年月 平成 26 年 3 月 関西大学審査学位論文 …
Number of citations: 3 kansai-u.repo.nii.ac.jp

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